- Development of sustainable green catalysts for oxidation of alcohols via decorated palladium nanoparticles on magnetic carbon nanotube/MOFJournal of Molecular Structure, 2023, 1294,,
Cas no 930-68-7 (cyclohex-2-en-1-one)

cyclohex-2-en-1-one structure
Nom du produit:cyclohex-2-en-1-one
Numéro CAS:930-68-7
Le MF:C6H8O
Mégawatts:96.127121925354
MDL:MFCD00001577
CID:40290
PubChem ID:13594
cyclohex-2-en-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-CYCLOHEXANE-1-ONE
- 2-CYCLOHEXEN-1-ONE
- 2-CYCLOHEXENONE
- 2-CYCLOHEXENONE-1
- CYCLOHEX-2-ENONE
- Cyclohexenone
- TIMTEC-BB SBB008209
- 1-Cyclohexen-3-one
- 2-Cyclohexene-1-one
- 3-oxocyclohexene
- Cyclohex-2-en-1-one
- Cyclohexen-2-one
- 2-CYCLOHEXEN-1-ONE, BASF QUALITY
- 1-cyclohexen-3-one,2-cyclohexen-1-one,2-cyclohexenone
- 2-cyclohex
- 1-CYCLOHEXEN-2-ONE
- Cyclohexen-3-one
- cyclohex-1-en-3-one
- cyclohexene oxide
- cyclohexenon
- NSC 59710
- 930-68-7
- CAS-930-68-7
- 2-Cyclohexen-1-one, >=95%
- J-509238
- MFCD00001577
- EN300-29848
- EINECS 213-223-5
- DTXSID1024881
- BDBM217391
- NCGC00257562-01
- NS00020456
- BRN 1280477
- HMS3039A04
- NSC59710
- UNII-445160R1U6
- 2-Cyclohexen-1-one, produced by BASF, >=98.0% (GC)
- NCGC00091479-02
- 4-07-00-00124 (Beilstein Handbook Reference)
- CHEMBL1439332
- 2-Cyclohexeneone
- NCGC00091479-01
- Z295197140
- CHEBI:15977
- NSC-59710
- WLN: L6V BUTJ
- DTXCID804881
- CYCLOHEXENE-1-ONE, 2-
- Cyclohexen-1-one
- A2Q
- 445160R1U6
- FT-0606446
- C02395
- F0001-2243
- Q209370
- AKOS004909928
- FEMA NO. 4517
- 25512-62-3
- Tox21_200008
- SMR000568463
- Epitope ID:141515
- Cyclohexenone, 18
- MLS001065611
- InChI=1/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H
- 1-Cyclohexen-3-one; 2-Cyclohexenone; 3-Oxocyclohexene; Cyclohexen-3-one; Cyclohexenone; NSC 59710
- DB-057364
- STL141084
- cyclohex-2-en-1-one
-
- MDL: MFCD00001577
- Piscine à noyau: 1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2
- La clé Inchi: FWFSEYBSWVRWGL-UHFFFAOYSA-N
- Sourire: O=C1CCCC=C1
- BRN: 1280477
Propriétés calculées
- Qualité précise: 96.05750
- Masse isotopique unique: 96.057514874g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 7
- Nombre de liaisons rotatives: 0
- Complexité: 103
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 17.1Ų
- Nombre d'tautomères: 5
Propriétés expérimentales
- Couleur / forme: Liquide
- Dense: 0.993 g/mL at 25 °C(lit.)
- Point de fusion: −53 °C (lit.)
- Point d'ébullition: 171°C(lit.)
- Point d'éclair: Température Fahrenheit: 132.8°f< br / >Degrés Celsius: 56 ° C< br / >
- Indice de réfraction: n20/D 1.488(lit.)
- Coefficient de répartition de l'eau: Désintégration
- Le PSA: 17.07000
- Le LogP: 1.29560
- Pression de vapeur: 760 mmHg ( 168 °C)
- Solubilité: Soluble dans l'alcool, l'acétone, l'éther, insoluble dans l'eau
- FEMA: 4517 | 2-CYCLOHEXENONE
cyclohex-2-en-1-one Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H226-H301-H310+H330-H319
- Déclaration d'avertissement: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- Numéro de transport des marchandises dangereuses:UN 2929 6.1/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 22-23/24
- Instructions de sécurité: S23-S36/37/39-S45
- RTECS:GW7000000
-
Identification des marchandises dangereuses:
- Durée de la sécurité:6.1
- Catégorie d'emballage:II
- Niveau de danger:6.1 (3)
- TSCA:Yes
- Terminologie du risque:R22; R23/24
- Groupe d'emballage:II
- Conditions de stockage:Store at room temperature
cyclohex-2-en-1-one Données douanières
- Code HS:2914299000
- Données douanières:
Code douanier chinois:
2914299000Résumé:
2914299000. Autres cycloalcanones ou cycloterpénones sans autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
2914299000. Autres cétacétones cyclisées, cyclisées ou cyclisées sans autre fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
cyclohex-2-en-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29848-0.05g |
cyclohex-2-en-1-one |
930-68-7 | 95.0% | 0.05g |
$19.0 | 2025-02-19 | |
Enamine | EN300-29848-50.0g |
cyclohex-2-en-1-one |
930-68-7 | 95.0% | 50.0g |
$51.0 | 2025-02-19 | |
Enamine | EN300-29848-25.0g |
cyclohex-2-en-1-one |
930-68-7 | 95.0% | 25.0g |
$38.0 | 2025-02-19 | |
Oakwood | 040004-100g |
Cyclohex-2-enone |
930-68-7 | 98% | 100g |
$79.00 | 2024-07-19 | |
abcr | AB115148-25 g |
2-Cyclohexen-1-one, 96%; . |
930-68-7 | 96% | 25g |
€75.30 | 2023-01-31 | |
Life Chemicals | F0001-2243-1g |
cyclohex-2-en-1-one |
930-68-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Life Chemicals | F0001-2243-10g |
cyclohex-2-en-1-one |
930-68-7 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C824720-25g |
2-Cyclohexen-1-one |
930-68-7 | 98% | 25g |
¥158.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C824720-500g |
2-Cyclohexen-1-one |
930-68-7 | 98% | 500g |
¥1,980.00 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0707-25ml |
cyclohex-2-en-1-one |
930-68-7 | 96.0%(GC) | 25ml |
¥435.0 | 2022-05-30 |
cyclohex-2-en-1-one Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Palladium , 1,4-Benzenedicarboxylic acid, 2-amino-, copper(2+) salt (1:1) Solvents: Trifluorotoluene ; 3 h, 95 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3Organic Process Research & Development, 2020, 24(5), 856-860,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 2253137-61-8 Solvents: Acetonitrile , Water ; 18 h, 1 atm, rt
Référence
- Designing conjugated microporous polymers for visible light-promoted photocatalytic carbon-carbon double bond cleavage in aqueous mediumJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(44), 22145-22151,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Palladium , 1-Methyl-3-(2-phenylethyl)-1H-imidazolium sulfate (1:1) (supported on fibrillated mesoporous carbon) Solvents: Water ; 15 h, 70 °C
Référence
- A nano-fibrillated mesoporous carbon as an effective support for palladium nanoparticles in the aerobic oxidation of alcohols "on pure water"Chemistry - A European Journal, 2012, 18(28),,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum oxide (MoO3) Solvents: Ethanol ; 12 h, 70 °C
Référence
- Catalytic activity and selectivity of reusable α-MoO3 nanobelts toward oxidation of olefins and sulfides using economical peroxidesRSC Advances, 2014, 4(4), 1601-1608,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Chromate(1-), chlorotrioxo-, ammonium, (T-4)- Solvents: Acetonitrile
Référence
- Oxidation of α-methyl or α-methylene groups in carbonyl compounds with ammonium chlorochromateChinese Chemical Letters, 1992, 3(8), 585-8,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper manganese oxide Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt
1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt
Référence
- Allylic oxidation of cyclic alkenes with molecular oxygen and tert-butyl hydroperoxide over copper-manganese oxidesMonatshefte fuer Chemie, 2017, 148(2), 357-365,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Iodobenzene diacetate (polystyrene-supported) Catalysts: Tempo (JandaJel resin-supported) Solvents: 1,2-Dichloroethane ; 5 h, 70 °C
Référence
- A multipolymer system for organocatalytic alcohol oxidationOrganic & Biomolecular Chemistry, 2005, 3(6), 970-971,
Synthetic Routes 9
Conditions de réaction
1.1 157 - 158 °C
Référence
- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water
Référence
Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions
Nippon Kagaku Kaishi,
1986,
(6),
792-5
,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C
Référence
- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditionsDalton Transactions, 2010, 39(32), 7521-7527,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum dioxide Solvents: Ethanol ; 10 h, 70 °C
Référence
- Synthesis, characterization and catalytic activity of oleic acid-coated TiO2 nanoparticles carrying MoO2 (acac)2 in the oxidation of olefins and sulfides using economical peroxidesNew Journal of Chemistry, 2014, 38(7), 2917-2926,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: [[2,2′-[(1-Methyl-1,2-ethanediyl)bis[(nitrilo-κN)methylidyne]]bis[4-(2-phenyldia… Solvents: Acetonitrile ; 84 °C
Référence
- Homogeneous and Heterogeneous Catalytic Activity of Azo-Linked Schiff Base Complexes of Mn(II), Cu(II) and Co(II)Catalysis Letters, 2011, 141(11), 1698-1702,
Synthetic Routes 14
Conditions de réaction
Référence
- Rapid Iron(III)-Fluoride-Mediated Hydrogen Atom TransferAngewandte Chemie, 2021, 60(50), 26281-26286,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen diantimonate(decaaquatetraaluminate)te… Solvents: Acetonitrile , Water ; 2 h, 70 °C
Référence
- A Lewis acid catalytic core sandwiched by inorganic polyoxoanion caps: selective H2O2-based oxidations with [AlIII4(H2O)10(β-XW9O33H)2]6- (X = AsIII, SbIII)Chemical Communications (Cambridge, 2013, 49(72), 7914-7916,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: L-Ascorbic acid (reaction product with titania and dioxomolybdenum complex) , Titania (reaction product with dioxomolybdenum complex and ascorbic acid) , Bis(acetylacetonato)dioxomolybdenum (reaction product with titania and ascorbic acid) Solvents: Ethanol ; 12 h, 70 °C
Référence
- Dioxomolybdenum(VI) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfidesGreen Chemistry, 2015, 17(1), 442-452,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria , Iron oxide (Fe3O4) , Iron , Silver Solvents: Acetonitrile ; 6 h, 80 °C
Référence
- Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of AlkenesChemistrySelect, 2020, 5(31), 9601-9606,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: N-Hydroxyphthalimide , Oxygen Catalysts: L-Ascorbic acid (titania-Cobalt- nanohybrid) , Cobalt diacetate , Titania (Cobalt-Ascorbic Acid Nanohybrid) Solvents: Ethyl acetate ; 5 h, 1 atm, 60 °C
Référence
- Aerobic Stereoselective Oxidation of Olefins on a Visible-Light-Irradiated Titanium Dioxide-Cobalt-Ascorbic Acid NanohybridSynlett, 2017, 28(2), 235-238,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 1H-Imidazolium, 3-decyl-1-methyl-, (OC-6-11)-tris(1,1,1,5,5,5-hexafluoro-2,4-pen… ; 6 h, 1 atm, 60 °C
1.2 Reagents: Triphenylphosphine ; 2 h
1.2 Reagents: Triphenylphosphine ; 2 h
Référence
- Ionic liquids with metal chelate anionsChemical Communications (Cambridge, 2012, 48(17), 2334-2336,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Ruthenium trichloride Solvents: Toluene ; 4 h, 760 torr, rt → 80 °C
Référence
- Zeolite confined nanostructured dinuclear ruthenium clusters: preparation, characterization and catalytic properties in the aerobic oxidation of alcohols under mild conditionsJournal of Materials Chemistry, 2009, 19(38), 7112-7118,
Synthetic Routes 21
Synthetic Routes 22
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide , Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ; 7 h, 0.5 MPa, 70 °C
Référence
- Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron TransferACS Catalysis, 2021, 11(12), 6810-6815,
cyclohex-2-en-1-one Raw materials
cyclohex-2-en-1-one Preparation Products
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- amyl caproate (540-07-8)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Methylcyclohexane (108-87-2)
- cyclohexyl butyrate (1551-44-6)
- Cyclohexanol (108-93-0)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclohexyl hexanoate (6243-10-3)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanol (96-41-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- 3-hydroxycyclohexan-1-one (823-19-8)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Cyclohexane-1,2-diol (931-17-9)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- 1,6-Hexanediol (629-11-8)
cyclohex-2-en-1-one Fournisseurs
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
(CAS:930-68-7)Cyclohexenone
Numéro de commande:2
État des stocks:9999
Quantité:200kg
Pureté:>98%
Dernières informations tarifaires mises à jour:Thursday, 28 March 2024 14:17
Prix ($):0
Amadis Chemical Company Limited
Membre gold
(CAS:930-68-7)cyclohex-2-en-1-one
Numéro de commande:A1238076
État des stocks:in Stock
Quantité:500ml
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 18:39
Prix ($):214
cyclohex-2-en-1-one Littérature connexe
-
Polyssena Renzi,Jacob Overgaard,Marco Bella Org. Biomol. Chem. 2010 8 980
-
Thomas Jerphagnon,M. Gabriella Pizzuti,Adriaan J. Minnaard,Ben L. Feringa Chem. Soc. Rev. 2009 38 1039
-
3. A procedure for the preparation of Ti-Beta zeolites for catalytic epoxidation with hydrogen peroxideBo Tang,Weili Dai,Xiaoming Sun,Naijia Guan,Landong Li,Michael Hunger Green Chem. 2014 16 2281
-
Subin Yoon,Sungbin Lee,Seung Hyun Nam,Hyejeong Lee,Yunmi Lee Org. Biomol. Chem. 2022 20 8313
-
Kotaro Kikushima,Yuta Nishina RSC Adv. 2013 3 20150
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-68-7)2-Cyclohexen-1-one

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Minglong (Xianning) Medicine Co., Ltd.
(CAS:930-68-7)2-Cyclohexen-1-one
Pureté:99%
Quantité:1G~1KG~25KG
Prix ($):Enquête